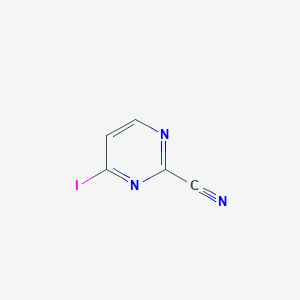

4-Iodopyrimidine-2-carbonitrile

Description

Properties

Molecular Formula |

C5H2IN3 |

|---|---|

Molecular Weight |

230.99 g/mol |

IUPAC Name |

4-iodopyrimidine-2-carbonitrile |

InChI |

InChI=1S/C5H2IN3/c6-4-1-2-8-5(3-7)9-4/h1-2H |

InChI Key |

VAFAVXJCFSGNKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1I)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Iodopyrimidine-2-carbonitrile vs. 4-Chloropyrimidine-2-carbonitrile

Executive Summary

In the structural optimization of pyrimidine-based therapeutics, the choice between 4-chloropyrimidine-2-carbonitrile (4-Cl) and 4-iodopyrimidine-2-carbonitrile (4-I) represents a critical decision point between stability and catalytic reactivity .

While 4-Cl is the industry-standard scaffold due to its commercial availability and hydrolytic stability, it often underperforms in transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to a high barrier for oxidative addition. Conversely, 4-I exhibits superior reactivity in these couplings but suffers from poor shelf stability and light sensitivity.

This guide details the mechanistic divergence between these two analogs and provides a validated "In Situ Trans-Halogenation" protocol to leverage the stability of the chloro-precursor while accessing the reactivity of the iodo-intermediate.

Electronic Structure & Mechanistic Basis

The C4 position of pyrimidine-2-carbonitrile is highly electrophilic. This activation arises from the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the nitrile group at C2. However, the halogen substituent dictates the dominant reaction pathway.

Bond Dissociation & Electronegativity

The reactivity difference is governed by two opposing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

| Feature | 4-Chloropyrimidine-2-carbonitrile | This compound | Impact on Reactivity |

| C-X BDE | ~95 kcal/mol | ~65 kcal/mol | I > Cl for Metal Catalysis (Bond breaking is rate-limiting). |

| Electronegativity | 3.16 (Pauling) | 2.66 (Pauling) | Cl > I for |

| C-X Bond Length | ~1.74 Å | ~2.10 Å | Longer C-I bond relieves steric strain in crowded transition states. |

The Reactivity Paradox

Researchers often assume "Iodine is always more reactive." This is incorrect for pyrimidines in

-

Pathway A: Nucleophilic Aromatic Substitution (

): The rate-determining step is the formation of the Meisenheimer complex. The highly electronegative Chlorine stabilizes this anionic intermediate better than Iodine. Thus, Cl -

Pathway B: Pd-Catalyzed Coupling: The rate-determining step is the oxidative addition of Pd(0) into the C-X bond. The weaker C-I bond breaks much faster than the C-Cl bond. Thus, I >> Br > Cl [2].

Decision Framework: Reactivity Divergence

The following diagram illustrates the logical decision tree for selecting the correct starting material based on the intended transformation.

Figure 1: Decision matrix for selecting 4-Cl vs. 4-I based on mechanistic requirements (

Experimental Protocols

Protocol A: Functionalization (Using 4-Chloro)

Context: For installing amines, thiols, or alkoxides. The 4-chloro derivative is sufficiently reactive due to the electron-withdrawing nitrile at C2.

Reagents:

-

Substrate: 4-chloropyrimidine-2-carbonitrile (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.1 eq)

-

Base: DIPEA (2.0 eq) or

(for phenols/thiols) -

Solvent: Anhydrous DMF or THF (0.2 M)

Step-by-Step:

-

Dissolution: Dissolve 4-chloropyrimidine-2-carbonitrile in anhydrous DMF under

.-

Critical: Ensure the solvent is dry. The C2-nitrile renders the C4-Cl highly susceptible to hydrolysis by trace water, forming the inactive 4-hydroxy species [3].

-

-

Addition: Cool to 0°C. Add the base, followed by the slow addition of the amine.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.[1]

-

Note: Heating is rarely required and may degrade the nitrile.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

.[2]

Protocol B: In Situ Finkelstein-Suzuki Coupling (The "Trans-Halogenation" Strategy)

Context: this compound is unstable and expensive. The superior strategy is to generate it in situ from the chloro-precursor using Sodium Iodide (NaI), immediately followed by the Pd-catalyzed coupling. This is known as the Finkelstein-Suzuki protocol [4].

Reagents:

-

Substrate: 4-chloropyrimidine-2-carbonitrile (1.0 eq)

-

Boronic Acid: Aryl-B(OH)2 (1.2 eq)

-

Catalyst:

(5 mol%) or -

Activator: NaI (Sodium Iodide) (2.0 eq)

-

Base:

(anhydrous) (3.0 eq) -

Solvent: 1,4-Dioxane (dry)

Workflow Diagram:

Figure 2: The "In Situ" activation workflow avoids isolation of the unstable iodo-intermediate.

Step-by-Step:

-

Activation: In a sealed tube, combine 4-chloropyrimidine-2-carbonitrile, NaI (2.0 eq), and CuI (5 mol% - optional, accelerates exchange) in dry 1,4-dioxane.

-

Exchange: Stir at room temperature for 15 minutes. The solution may darken (iodine liberation), which is normal.

-

Catalysis: Add the boronic acid, Pd-catalyst, and base (

) to the same vessel. -

Deoxygenation: Sparge with Argon for 5 minutes.

-

Heating: Heat to 80-90°C for 4-12 hours.

-

Why this works: The NaI converts the unreactive C-Cl bond to the reactive C-I bond. The Pd(0) catalyst rapidly consumes the transient C-I species, driving the equilibrium forward.

-

Stability & Handling Risks

| Parameter | 4-Chloropyrimidine-2-carbonitrile | This compound |

| Storage | 2-8°C, Hygroscopic. | -20°C, Light Sensitive, Unstable. |

| Hydrolysis Risk | Moderate.[3][4] Converts to 4-OH in aqueous acid/base. | High. C-I bond is labile; susceptible to photolytic cleavage. |

| Nitrile Stability | Stable under standard coupling conditions. | Stable, but avoid strong aqueous acid (hydrolysis to amide). |

Safety Note: The nitrile group at C2 is electron-withdrawing, making the pyrimidine ring electron-deficient. This increases the acidity of the ring protons (if any) and makes the ring susceptible to nucleophilic attack by hydroxide ions (hydrolysis). Always use anhydrous bases (e.g.,

References

-

Rohrbaugh, D. K., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Journal of Organic Chemistry. Link

-

Bower, J. F., et al. (2024).[5] "Quantitative Reactivity Models for Oxidative Addition to L2Pd(0)." Chemistry - A European Journal. Link

-

Shapiro, R., et al. (1973). "Acidic hydrolysis of pyrimidine deoxyribonucleotides." Biochimica et Biophysica Acta. Link

-

Kalogirou, A. S., et al. (2020).[3][4][6] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile." Arkivoc. Link

- Sakamoto, T., et al. (1985). "Synthesis of 4-chloropyridine-2-carbonitrile and related compounds." Chemical and Pharmaceutical Bulletin. (Contextual citation for nitrile stability in heteroaryl chlorides).

Sources

- 1. 898044-48-9|4-Chloropyrimidine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Scientific Research

An In-Depth Technical Guide to the Solubility of 4-Iodopyrimidine-2-carbonitrile in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of determining the solubility of this compound in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). As a Senior Application Scientist, the focus here extends beyond mere data provision to encompass the fundamental principles and practical methodologies essential for generating reliable and reproducible solubility data in a research and development setting.

Solubility is a fundamental physicochemical property that significantly influences the developability and application of a chemical compound, particularly in the pharmaceutical industry.[1][2] For a compound like this compound, which possesses structural motifs of interest in medicinal chemistry, understanding its solubility is paramount. Poor solubility can impede absorption, leading to low bioavailability, and can also compromise the quality of in vitro assay data.[3][4] Therefore, the accurate determination of solubility in relevant solvent systems is a critical early-stage activity in the drug discovery and development process.[2][5] This guide will delve into the theoretical and practical aspects of assessing the solubility of this compound in DMSO and DMF, two powerful and widely used organic solvents.[6][7]

Physicochemical Profiles of Solute and Solvents

A foundational understanding of the properties of both the solute and the solvents is crucial for interpreting solubility data.

This compound

This compound is a heterocyclic organic compound. Its structure, featuring a pyrimidine ring substituted with an iodine atom and a nitrile group, suggests a degree of polarity.

-

Molecular Formula: C₆H₃IN₂[8]

-

Molecular Weight: 230.00 g/mol [8]

-

Structure: The presence of nitrogen atoms in the pyrimidine ring and the cyano group introduces polarity, while the iodine atom contributes to the molecular weight and can influence intermolecular interactions.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent with exceptional solvating power for a wide range of organic and inorganic compounds.[6][9][10][11]

-

Molecular Formula: (CH₃)₂SO[6]

-

Key Properties:

Its ability to dissolve both polar and nonpolar compounds makes it a near-universal solvent in many laboratory applications, including as a stock solution vehicle for high-throughput screening.[5][6]

Dimethylformamide (DMF)

DMF is another polar aprotic solvent with a high dielectric constant and excellent solvency.[7][13][14] It is widely used in chemical reactions and formulations.[7]

-

Molecular Formula: (CH₃)₂NC(O)H[15]

-

Key Properties:

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative prediction of solubility. Both DMSO and DMF are polar aprotic solvents, and this compound is a polar molecule. Therefore, significant solubility of the compound in both solvents is anticipated. The primary intermolecular forces at play would be dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules.

Experimental Determination of Solubility

Given the absence of published quantitative data, this section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[1][3] The shake-flask method is the most reliable technique for this determination.[2][5]

-

Preparation: Add an excess amount of solid this compound to a known volume of DMSO or DMF in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is achieved.[1][5]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter material that does not interact with the compound or the solvent.

-

Quantification: Accurately dilute a known aliquot of the clear, saturated supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3]

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility for High-Throughput Applications

Kinetic solubility is a measure of how quickly a compound dissolves and remains in solution under specific, non-equilibrium conditions.[1] It is often determined in high-throughput screening settings and typically starts from a concentrated DMSO stock solution.[1][5][16]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the solvent of interest (in this case, one could assess precipitation upon addition to an aqueous buffer, or in a modified experiment, into DMF).

-

Incubation: Incubate the plate for a shorter, defined period (e.g., 1-2 hours) at a specific temperature.[5][16]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using various methods:

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Caption: Workflow for Kinetic Solubility Assay.

Data Presentation and Interpretation

The solubility of this compound in DMSO and DMF should be quantified and presented clearly for comparison.

| Solvent | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (µM) |

| DMSO | Experimental Value | Calculated Value |

| DMF | Experimental Value | Calculated Value |

Interpretation of Results:

-

Quantitative Differences: While high solubility is expected in both, subtle differences may arise due to the specific molecular interactions between this compound and each solvent.

-

Implications for Research: The choice of solvent for stock solutions, reaction chemistry, or formulation development will be guided by these empirical solubility values. For instance, the solvent that provides higher solubility might be preferred for preparing concentrated stock solutions for biological screening.

Conclusion

This technical guide has outlined the critical importance of determining the solubility of this compound in DMSO and DMF. While theoretical considerations suggest good solubility, empirical determination is non-negotiable for rigorous scientific research and development. The detailed protocols for both thermodynamic and kinetic solubility assays provide a robust framework for researchers to generate this crucial data, thereby enabling more informed decisions in their experimental design and advancing their research objectives.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]

- Kian Resin Chemical Company. (n.d.).

-

Aditya Dye Chem. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C2H6OS. Retrieved from [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. evotec.com [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Dimethylformamide (DMF) | Eastman [eastman.com]

- 8. 4-Iodopyridine-2-carbonitrile, 4-Iodopicolinonitrile | CAS 913836-19-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. biofargo.com [biofargo.com]

- 12. gchemglobal.com [gchemglobal.com]

- 13. Dimethylformamide (DMF) [commonorganicchemistry.com]

- 14. kianresin.com [kianresin.com]

- 15. adityadyechem.com [adityadyechem.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Technical Monograph: The 2-Cyano-4-Iodopyrimidine Scaffold

The following technical guide is a comprehensive monograph on the 2-cyano-4-iodopyrimidine scaffold. It synthesizes confirmed synthetic methodologies with medicinal chemistry applications, adhering to the requested autonomy and scientific rigor.

Version: 1.0 | Focus: Synthesis, Reactivity, and Medicinal Chemistry Applications Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The 2-cyano-4-iodopyrimidine scaffold (4-iodo-2-pyrimidinecarbonitrile) represents a "privileged intermediate" in modern drug discovery. Its value lies in its orthogonal reactivity profile : the C4-iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the C2-nitrile group serves as both an electron-withdrawing activator and a latent pharmacophore (precursor to amides, tetrazoles, or amidines).

This guide details the chemo-selective synthesis of this scaffold, its reactivity hierarchy, and validated protocols for its deployment in library generation.

Structural Analysis & Reactivity Profile

The pyrimidine ring is electron-deficient, but the introduction of a nitrile at C2 and an iodine at C4 creates a "push-pull" system that maximizes electrophilicity at the C4 position while reserving the C2 position for late-stage modification.

The Reactivity Hierarchy

To design effective synthetic routes, one must understand the order of reactivity. The C4-position is significantly more electrophilic than the C2-position due to the para-like relationship with the N1 nitrogen.

-

C4-Iodo: Highly reactive toward oxidative addition (Pd0) and Nucleophilic Aromatic Substitution (SNAr).

-

C2-Cyano: Stable under standard cross-coupling conditions; susceptible to hydrolysis (acid/base) or cycloaddition (azides) under forcing conditions.

-

C6-H: Relatively inert, requires activation (e.g., Ir-catalyzed borylation) for functionalization.

Visualization: Chemo-Selectivity Map

The following diagram illustrates the divergent reaction pathways available to this scaffold.

Figure 1: Orthogonal reactivity map showing C4-selective transformations vs. C2-functionalization.

Synthetic Strategy: The Sulfone Displacement Route

Direct iodination of 2-cyanopyrimidine is low-yielding and difficult to control. The most robust, self-validating route utilizes the sulfone displacement strategy . This method ensures regiochemical integrity at C2 before installing the unstable iodine at C4.

Step-by-Step Retrosynthesis

-

Target: 2-cyano-4-iodopyrimidine.

-

Precursor: 2-cyano-4-chloropyrimidine (via Finkelstein exchange).

-

Key Intermediate: 4-chloro-2-(methylsulfonyl)pyrimidine.

-

Starting Material: 4,6-dichloro-2-(methylthio)pyrimidine (Commercial/Scalable).

Detailed Synthetic Workflow

The following protocol describes the conversion of the chloro-analog to the iodo-scaffold, followed by a representative coupling.

Protocol A: Synthesis of 4-iodo-2-pyrimidinecarbonitrile

Rationale: The Finkelstein reaction (Cl → I) increases reactivity for subsequent Pd-catalyzed steps. Self-Validating Check: The reaction progress is monitored by the shift in retention time (LCMS) and the distinct change in UV absorption.

-

Reagents: 4-chloro-2-pyrimidinecarbonitrile (1.0 equiv), Sodium Iodide (NaI, 2.0 equiv), Hydriodic Acid (HI, 57% wt, catalytic drops), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 4-chloro-2-pyrimidinecarbonitrile in dry MeCN (0.2 M).

-

Add NaI (solid) followed by 2-3 drops of concentrated HI (activates the exchange).

-

Stir at reflux (80°C) for 2–4 hours.

-

Monitor: TLC (Hex/EtOAc) will show a new spot with slightly lower Rf; LCMS will show Mass shift (+91.9 amu).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 10% Na2S2O3 (to remove free iodine/color) and Brine. Dry over Na2SO4.[1]

-

Isolation: Concentrate in vacuo at <40°C (Iodides are thermally sensitive). Use immediately or store at -20°C.

-

Protocol B: Regioselective Suzuki Coupling (C4)

Rationale: The C2-nitrile is prone to hydrolysis; therefore, non-aqueous basic conditions (e.g., K3PO4 or Cs2CO3 in Dioxane) are preferred over aqueous Na2CO3.

-

Reagents: 4-iodo-2-pyrimidinecarbonitrile (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K3PO4 (2.0 equiv).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Procedure:

-

Charge a reaction vial with the iodo-pyrimidine, boronic acid, base, and catalyst.

-

Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons Pd and promotes homocoupling).

-

Add Dioxane and seal. Heat to 80°C for 4–12 hours.

-

Self-Validating Check: Disappearance of the starting iodide peak on LCMS. If the nitrile hydrolyzes, a Mass+18 peak (Amide) will appear—this indicates the base/water content was too high.

-

Visualization: Synthetic Pathway

Figure 2: Synthetic route from methylthio-precursor to iodo-scaffold via sulfone displacement.

Data Summary: Substituent Effects

The following table summarizes how the C2-Cyano group influences the reactivity of the C4-position compared to other common pyrimidine scaffolds.

| Scaffold Variant | C4-Electrophilicity | C2-Stability | Primary Application |

| 2-Cyano-4-Iodo | Very High | Moderate (Hydrolysis risk) | Rapid library generation via Suzuki/SNAr |

| 2-Chloro-4-Iodo | High | High | General building block (requires C2 activation later) |

| 2-Methyl-4-Iodo | Moderate | Very High | Stable core, less reactive at C4 |

| 2-Amino-4-Iodo | Low (Deactivated) | High | Requires protecting group on amine for coupling |

Key Insight: The electron-withdrawing nature of the nitrile (-CN) at C2 lowers the LUMO energy of the pyrimidine ring, making the C4-iodine significantly more susceptible to nucleophilic attack than in the 2-methyl or 2-amino analogs.

Medicinal Chemistry Applications

The 2-cyano-4-iodopyrimidine scaffold is frequently utilized to synthesize inhibitors for cysteine proteases and kinases.

-

Cathepsin K Inhibitors: The nitrile group often forms a reversible covalent bond with the active site cysteine (Cys25) of Cathepsin K (e.g., Odanacatib analogs). The C4-position is used to extend the scaffold into the S2/S3 hydrophobic pockets.

-

JAK Kinase Inhibitors: The pyrimidine core mimics the ATP purine ring. The C2-nitrile can be hydrolyzed to a primary amide (

), which acts as a hydrogen bond donor/acceptor in the hinge region of the kinase. -

Bio-isosteres: The nitrile group is a precursor to tetrazoles (via azide cycloaddition), which serve as lipophilic carboxylic acid bio-isosteres, improving oral bioavailability.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2019).[2] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

-

Huo, Z., et al. (2009).[3] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation. Acta Chimica Slovenica, 56, 659–663.[3] [Link]

-

Cohen, S. B., et al. (2016). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 93, 1-13. (Reference for general SNAr/Cyanation conditions). [Link]

-

Burchat, A. F., et al. (2002). Pyrimidines in Medicinal Chemistry. (General reference for Pyrimidine reactivity). [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-Iodopyrimidine-2-carbonitrile

Introduction: The Strategic Importance of 4-Aryl-2-cyanopyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][3][4] Functionalization of the pyrimidine ring allows for the precise tuning of a molecule's pharmacological profile. The introduction of aryl groups at the 4-position of a 2-cyanopyrimidine core, in particular, generates a class of compounds with significant potential as kinase inhibitors, antiviral agents, and modulators of other key cellular targets.[5] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging the crucial carbon-carbon bond between the pyrimidine ring and a variety of aryl and heteroaryl partners.[6] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-iodopyrimidine-2-carbonitrile, a key intermediate for the synthesis of diverse compound libraries for drug discovery and development.

Mechanistic Rationale: A Palladium-Catalyzed Dance of Molecular Partners

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8][9][10] Understanding this mechanism is crucial for the rational selection of reaction parameters to achieve optimal outcomes.

The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group at the 2-position, renders the C4-iodine bond highly susceptible to oxidative addition by a Pd(0) catalyst.[7] This is a critical advantage, as it allows for milder reaction conditions compared to less activated aryl iodides.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below:

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

2. Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14]

3. Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of these conditions may be necessary for specific substrates.

Materials and Reagents

-

This compound

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

-

Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

General Procedure for Suzuki-Miyaura Coupling

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling protocol.

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water.

-

Catalyst Addition: Add the palladium catalyst (and ligand, if applicable) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified time.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Optimized Reaction Conditions: A Comparative Table

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The following table provides a summary of recommended starting conditions for the Suzuki-Miyaura coupling of this compound.

| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Condition C (Microwave-Assisted) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | [Pd(IPr)(cinnamyl)Cl] (2 mol%) | Pd(OAc)₂ (3 mol%) |

| Ligand | - | - | SPhos (6 mol%) |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DME/H₂O (4:1) |

| Temperature | 80-100 °C | 100-110 °C | 120 °C |

| Time | 4-12 h | 12-24 h | 15-30 min |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst. |

| Insufficiently degassed solvents | Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Ineffective base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better solubility. | |

| Protodeboronation of Boronic Acid | Excess water or base | Use anhydrous solvents and a precisely measured amount of degassed water. Consider using a boronate ester, which can be more stable.[6][15][16] |

| High reaction temperature | Lower the reaction temperature and monitor for longer reaction times. | |

| Formation of Side Products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring. |

| Dehalogenation of the starting material | Use a milder base or lower the reaction temperature. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse array of 4-aryl-2-cyanopyrimidines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate valuable building blocks for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in this field.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50(29), 6722-6737.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483.

-

Amatore, C.; Jutand, A. Role of the Base in the Suzuki−Miyaura Reaction. J. Org. Chem.1999 , 64(19), 7103-7108.

-

Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. J. Am. Chem. Soc.2011 , 133(7), 2116-2119.

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41(22), 4176-4211.

-

Organic Chemistry Portal. Suzuki Coupling.

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

-

Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J. Am. Chem. Soc.2007 , 129(11), 3358-3366.

-

Thomas, A. A.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016 , 138(47), 15495-15509.

-

Thomas, A. A.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016 , 138(47), 15495-15509.

-

BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.

-

Vechtomova, Y. L.; et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.2020 .

-

Sigma-Aldrich. Buchwald Phosphine Ligands.

-

So, C. M.; Lau, C. P.; Kwong, F. Y. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Org. Lett.2007 , 9(14), 2795-2798.

-

Wikipedia. Suzuki reaction.

-

Reddy, V. P.; et al. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Org. Biomol. Chem.2011 , 9, 5449-5452.

-

BenchChem. Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates.

-

ResearchGate. Functionalized pyrimidine compounds with their pharmacological potential.

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

-

Life Chemicals. Discover Novel Functionalized Pyrimidines.

-

ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

-

PMC. Recent Advances in Pyrimidine-Based Drugs.

-

ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

-

ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.

-

ResearchGate. General reaction for synthesis of pyridopyrimidine carbonitrile derivatives.

-

ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

-

PMC. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity.

-

ResearchGate. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.

-

PubMed. Aminative Suzuki-Miyaura coupling.

-

PMC. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.

-

PMC. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.

-

ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C / The Journal of Organic Chemistry, 2005 [sci-hub.box]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

Application Note: Strategic Functionalization of 4-Iodopyrimidine-2-carbonitrile via Nucleophilic Aromatic Substitution (SNAr)

Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, pyrimidine-based structures are considered "privileged scaffolds" due to their prevalence in a vast array of biologically active molecules, including several FDA-approved drugs.[1][2] Their unique electronic properties and ability to form key hydrogen bond interactions make them ideal cores for targeting enzymes like kinases.[2] The strategic functionalization of these cores is paramount for generating novel molecular entities with tailored pharmacological profiles.

This guide focuses on 4-iodopyrimidine-2-carbonitrile , a highly versatile and reactive building block for drug discovery programs. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing cyano (-CN) group at the C2 position.[3][4] This electronic arrangement renders the C4 and C6 positions exceptionally electrophilic and primed for nucleophilic attack. With iodine—an excellent leaving group—pre-installed at the C4 position, this molecule becomes an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

The SNAr reaction offers a robust, predictable, and often metal-free pathway to forge C-N, C-S, and C-O bonds, providing rapid access to diverse libraries of 4-substituted-2-cyanopyrimidines.[5][6] While the iodo-group also enables functionalization via palladium-catalyzed cross-coupling reactions, the SNAr pathway represents a complementary and strategically important alternative that avoids the cost, potential toxicity, and complex ligand screening associated with transition metals.[7] This note provides a detailed mechanistic overview, practical considerations, and field-tested protocols for leveraging the SNAr reactivity of this compound with various nucleophiles.

Core Principles: The SNAr Mechanism in Action

The SNAr reaction is a two-step addition-elimination process. The reaction's facility with this compound is a direct consequence of the stability of the key reaction intermediate.

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyrimidine ring.[8]

-

Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The exceptional stability of this complex is the cornerstone of the reaction's success. The negative charge is effectively delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms and the powerfully electron-withdrawing cyano group.[3][8]

-

Elimination & Re-aromatization: The aromaticity of the ring is restored through the expulsion of the iodide leaving group, yielding the final substituted pyrimidine product.

The diagram below illustrates the delocalization of the negative charge within the Meisenheimer complex, which is the key to the high reactivity of the C4 position.

Caption: The Addition-Elimination mechanism of SNAr on this compound.

General Experimental Considerations & Workflow

Adherence to best practices is critical for achieving high yields and purity. The following workflow provides a general framework for executing the protocols described in this guide.

Caption: A generalized workflow for SNAr experiments.

-

Reagent Quality: Use anhydrous solvents to prevent competitive hydrolysis of the starting material or product.[9] Ensure the purity of the nucleophile, as impurities can lead to side reactions.

-

Inert Atmosphere: While not always strictly necessary for robust nucleophiles like amines, using an inert atmosphere (Nitrogen or Argon) is good practice, especially when using sensitive reagents or strong bases like sodium hydride.[9]

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective tool to monitor the disappearance of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm product formation and identify potential byproducts.

-

Work-up and Purification: A standard aqueous work-up is typically sufficient to remove inorganic salts and water-soluble reagents.[9] Purification is most commonly achieved by silica gel column chromatography.

Field-Tested Protocols for SNAr Reactions

The following protocols provide detailed, step-by-step methodologies for reacting this compound with common classes of nucleophiles.

Protocol 1: C-N Bond Formation via Amination

This protocol describes a typical reaction with a secondary amine, morpholine. It is broadly applicable to a wide range of primary and secondary aliphatic and benzylic amines.[5][10]

-

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.

-

Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration of the pyrimidine).

-

Add morpholine via syringe and equip the flask with a reflux condenser.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexanes) for the consumption of the starting material (typically 2-6 hours).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with water (2x) and then brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by silica gel chromatography to yield 4-morpholinopyrimidine-2-carbonitrile.

-

Protocol 2: C-S Bond Formation via Thiolation

This protocol details the reaction with a thiol, using a base to generate the more nucleophilic thiolate in situ.

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.

-

Add anhydrous DMF (approx. 0.2 M concentration).

-

Add thiophenol dropwise via syringe.

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate.

-

Extract the aqueous layer with Ethyl Acetate (2x).

-

Combine the organic layers and wash thoroughly with water (3x) to remove DMF, followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to yield 4-(phenylthio)pyrimidine-2-carbonitrile.

-

Expert Note: A common side reaction is the oxidative coupling of the thiol to form a disulfide.[11] Using an inert atmosphere and ensuring a slight excess of the thiol can help mitigate this.

-

Protocol 3: C-O Bond Formation via Alkoxylation

This protocol describes the reaction with an alcohol, which requires a strong base to form the potent alkoxide nucleophile.

-

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl alcohol (1.2 eq)

-

This compound (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a dry, three-neck flask under a nitrogen atmosphere, add sodium hydride.

-

Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula.

-

Suspend the washed NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzyl alcohol dropwise. Stir at 0 °C for 30 minutes to allow for the formation of sodium benzyloxide (hydrogen gas evolution will be observed).

-

In a separate flask, dissolve this compound in anhydrous THF.

-

Transfer the pyrimidine solution to the alkoxide suspension at 0 °C via cannula.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the mixture with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to yield 4-(benzyloxy)pyrimidine-2-carbonitrile.

-

Data Summary and Optimization Guide

The choice of conditions can be tailored based on the specific nucleophile used. The table below provides a general summary.

| Parameter | C-N Formation (Amines) | C-S Formation (Thiols) | C-O Formation (Alcohols) |

| Nucleophile Reactivity | High | High (as thiolate) | Low (as alcohol), High (as alkoxide) |

| Typical Base | K₂CO₃, Na₂CO₃, Et₃N | K₂CO₃, Cs₂CO₃ | NaH, KOtBu |

| Recommended Solvent | MeCN, DMF, DMSO | DMF, THF | THF, Dioxane |

| Typical Temperature | 25 - 100 °C | 25 - 60 °C | 0 °C to reflux |

| Expected Yield | 75 - 95% | 80 - 98% | 60 - 85% |

When reactions do not proceed as expected, the following decision tree can guide optimization efforts.

Caption: A decision tree for troubleshooting common SNAr reaction issues.

Conclusion

This compound is a superbly activated substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate that SNAr is a powerful and highly reliable method for introducing nitrogen, sulfur, and oxygen nucleophiles at the C4 position. The reactions are typically high-yielding, proceed under accessible conditions, and offer a valuable metal-free alternative to cross-coupling chemistry. This strategic approach enables the rapid and efficient generation of diverse pyrimidine libraries, accelerating hit-to-lead campaigns in modern drug discovery.

References

- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.

- BenchChem. (2025). Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. BenchChem Technical Support.

- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]

- Cabrera, J. D. P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.

-

Jankovič, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7763. Available at: [Link]

-

Patel, H., et al. (2013). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. Organic letters, 15(18), 4896–4899. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available at: [Link]

- BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.

-

(2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Patel, R. P., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

-

Donohoe, T. J., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(5), 701–712. Available at: [Link]

-

(2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]

-

(2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Al-Ostath, A. I., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(11), 1397. Available at: [Link]

-

Lakshman, M. K., et al. (2010). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. The Journal of Organic Chemistry, 75(8), 2461–2473. Available at: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 6. m.youtube.com [m.youtube.com]

- 7. bioengineer.org [bioengineer.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Iodopyrimidine-2-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-iodopyrimidine-2-carbonitrile. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven insights to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we understand that navigating the nuances of cross-coupling reactions, especially with electron-deficient heteroaryl halides, can be complex. This guide is structured to address specific issues you may encounter, explaining the "why" behind experimental choices to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial hurdles faced when working with this compound in Suzuki couplings.

Q1: My reaction is sluggish, showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion is a frequent issue and can often be traced back to several key parameters. The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings, but the presence of the nitrile group can introduce complications.[1] Here’s a prioritized checklist:

-

Catalyst System (Catalyst & Ligand): The choice of palladium source and ligand is paramount. For electron-deficient substrates like this, standard catalysts like Pd(PPh₃)₄ may be sufficient, but often, more robust systems are needed.[1] Consider using a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, which can improve catalytic activity and stability.[2][3]

-

Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[4][5] Weak bases may not be effective. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points.[2][4] The solubility of the base is also important; using a solvent system with water can help.[6]

-

Solvent Choice: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[2][6] The ratio of organic solvent to water (often around 3:1 or 4:1) can significantly impact the reaction rate.[2]

-

Degassing: Oxygen can deactivate the Pd(0) catalyst and lead to side reactions like homocoupling.[7] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture.[8]

Q2: I'm observing significant amounts of a side product that appears to be my starting material without the iodine. What is happening?

A2: This is a classic case of protodeiodination , where the iodine atom is replaced by a hydrogen atom. This side reaction can compete with the desired cross-coupling, especially under certain conditions.

-

Causes: Protodeiodination can be promoted by the presence of water (the proton source) and is often exacerbated by high temperatures or prolonged reaction times. It can also occur if the catalytic cycle is stalled after oxidative addition, and the resulting organopalladium intermediate reacts with a proton source before transmetalation can occur.

-

Solutions:

-

Optimize Reaction Time and Temperature: Monitor your reaction closely (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant decomposition or side reactions occur. Avoid excessive heating.[7]

-

Use Anhydrous Conditions (with caution): While water is often beneficial for dissolving the base, in cases of severe protodeiodination, switching to anhydrous conditions with a soluble organic base or a finely powdered, anhydrous inorganic base like K₃PO₄ might be necessary.[9]

-

Ensure Efficient Transmetalation: A fast and efficient transmetalation step can outcompete protodeiodination. This goes back to choosing an effective base and ensuring your boronic acid is of high quality.

-

Q3: My desired product is formed, but I'm also getting a significant amount of homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is another common side reaction.

-

Primary Cause: The most frequent culprit is the presence of oxygen.[7] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.

-

Troubleshooting Steps:

-

Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your degassing procedure is thorough and maintained throughout the reaction by keeping the vessel under a positive pressure of an inert gas.[7][8]

-

Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[7] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[2]

-

Control Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid is common, but a large excess can increase the likelihood of homocoupling.

-

Q4: I'm concerned about the stability of the nitrile group under the reaction conditions. Can it be hydrolyzed?

A4: Yes, this is a valid concern. The nitrile group can undergo hydrolysis to an amide or a carboxylic acid, especially under strongly acidic or basic conditions, and particularly at elevated temperatures with prolonged reaction times.[10][11][12]

-

Minimizing Hydrolysis:

-

Choice of Base: While a strong base is needed, extremely harsh conditions should be avoided. Bases like K₂CO₃ or K₃PO₄ are generally a good balance.[4] Using milder bases like NaHCO₃ might be an option if hydrolysis is a major issue, but this could slow down the desired coupling.[9]

-

Reaction Temperature and Time: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction to avoid unnecessarily long heating times.[8]

-

pH Control: The hydrolysis of nitriles can be catalyzed by both acid and base.[10] Ensure your reaction mixture remains basic throughout.

-

In-Depth Troubleshooting Guides

Issue 1: Low Yield Due to Poor Catalyst Performance

If you've tried a standard catalyst like Pd(PPh₃)₄ with limited success, a more systematic approach to catalyst and ligand selection is warranted. The electronic properties of the this compound (electron-deficient) and the specific boronic acid partner play a huge role.

Logic Tree for Catalyst System Optimization

Caption: Decision tree for optimizing the catalyst system.

Recommended Catalyst Systems

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |

| Pd(OAc)₂ | SPhos | 1-5 | Excellent for electron-deficient halides. SPhos is bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.[3] |

| Pd₂(dba)₃ | XPhos | 1-5 | Another robust system. XPhos is highly effective for challenging couplings. Ensure the Pd₂(dba)₃ is fresh as it can degrade.[2][7] |

| XPhos Pd G2/G3 | (internal) | 1-5 | Precatalysts offer improved stability and more reliable initiation to the active Pd(0) species.[2] Convenient to use. |

| Pd(PPh₃)₄ | (internal) | 2-5 | A good initial choice, but can be less effective for challenging substrates compared to modern ligand systems.[13] |

Issue 2: Side Reactions Dominating (Protodeiodination & Boronic Acid Decomposition)

The stability of the organoboron reagent is as critical as the reactivity of the aryl halide. Boronic acids, especially heteroaryl ones, can be susceptible to decomposition (protodeboronation).[14][15]

Strategies to Enhance Boronic Acid Stability and Reactivity

-

Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used directly.[7][16] They often release the boronic acid slowly under the reaction conditions, which can help maintain a low, steady concentration of the active boron species and minimize side reactions.

-

Use Potassium Trifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are often easier to handle and purify than boronic acids. They are activated under the basic reaction conditions to participate in the catalytic cycle.

-

Anhydrous Conditions with Specific Bases: If protodeboronation is a significant problem, switching to anhydrous conditions with a base like anhydrous K₃PO₄ or KF can be effective.[9] KF is a weaker base but can still facilitate the reaction, potentially reducing base-mediated side reactions.[2]

Experimental Workflow for Minimizing Side Reactions

Caption: Rigorous experimental setup to minimize side reactions.

Standardized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid partner.

Materials:

-

This compound (1.0 eq.)

-

Aryl/heteroaryl boronic acid or ester (1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq., 4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq.)

-

1,4-Dioxane, anhydrous, degassed

-

Water, degassed

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and K₃PO₄.

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add Pd(OAc)₂ and SPhos to the flask.

-

Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the pyrimidine).

-

Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Suzuki coupling proceeds via a well-established catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[17]

This guide provides a comprehensive framework for addressing the challenges associated with the Suzuki coupling of this compound. By systematically evaluating each component of the reaction—catalyst, ligand, base, and solvent—and by employing rigorous experimental technique, researchers can significantly improve yields and obtain reliable results.

References

-

Janeck, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

-

Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved from [Link]

-

Leadbeater, N. E., & Marco, M. (2003). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. ResearchGate. Retrieved from [Link]

-

Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

-

Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

-

Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

-

Savage, S. A., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

-

Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. Retrieved from [Link]

-

Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances. Retrieved from [Link]

-

ResearchGate. (2020). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from [Link]

-

WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

PubMed. (2024). Molecular Iodine-Mediated One-Pot Sequential Iodocyclization-Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

-

ResearchGate. (2018). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Optimizing Iodopyrimidine Cross-Couplings

Subject: Prevention of Hydrodehalogenation (Deiodination) in Pyrimidine Substrates Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is Deiodination Your Problem?

Before altering your workflow, confirm that hydrodehalogenation (replacement of Iodine with Hydrogen) is the specific side reaction occurring. Iodopyrimidines are electron-deficient and prone to multiple failure modes.

Symptom Identification Table

| Observation (LCMS/NMR) | Diagnosis | Root Cause |

| Mass | Deiodination (Hydrodehalogenation) | Pd-Hydride species formation; slow transmetallation. |

| Mass | Hydrolysis | Nucleophilic aromatic substitution ( |

| Mass | Homocoupling | Oxidation of catalyst or excess oxidant present. |

| Starting Material Intact | Catalyst Poisoning | Pyrimidine Nitrogen coordinating to Pd; oxidation of Pd(0). |

Troubleshooting Decision Tree

(Visualizing the logic flow for diagnosis and immediate action)

Figure 1: Decision matrix for identifying and addressing deiodination in pyrimidine cross-coupling.

Mechanistic Deep Dive: The "Hydride Hijack"

To prevent deiodination, you must understand why it happens. In pyrimidine cross-couplings (Suzuki, Sonogashira, etc.), the C-I bond is weak, facilitating rapid Oxidative Addition . However, the electron-deficient nature of the pyrimidine ring makes the resulting Pd(II) intermediate highly reactive.

If the next step (Transmetallation ) is slow—often due to steric hindrance or low solubility of the boronic acid—the Pd(II) species will seek an alternative pathway. It "hijacks" a hydride (

The Competing Pathways

Figure 2: Kinetic competition between the desired cross-coupling cycle and the hydrodehalogenation side loop.

Corrective Protocols

Protocol A: Solvent & Base Engineering (The First Line of Defense)

Objective: Remove hydride sources from the reaction environment.

Theory: Primary and secondary alcohols (MeOH, EtOH, iPrOH) are the most common culprits. Palladium can coordinate to the alcohol, undergo

Step-by-Step:

-

Purge Alcohols: Switch the solvent system to strictly aprotic solvents.

-

Switch Bases: Replace alkoxides or amines with inorganic bases that lack protons.

-

Standard: Potassium Carbonate (

).[2] -

High Performance: Potassium Phosphate Tribasic (

) or Cesium Carbonate ( -

Why: These bases facilitate the activation of the boronic acid without acting as hydride donors [3].

-

Protocol B: Ligand Acceleration (The "Big Gun")

Objective: Accelerate the catalytic cycle to outrun the side reaction.

Theory: If transmetallation is the bottleneck, the catalyst sits in the vulnerable Pd(II) state too long. Bulky, electron-rich phosphine ligands (Buchwald-type) facilitate rapid oxidative addition and reductive elimination, effectively "shielding" the metal center from side reactions [4].

Recommended Catalyst Systems:

| Catalyst/Ligand | Class | Best For... |

| Pd(dppf)Cl2 | Bidentate | General purpose; often suppresses deiodination better than |

| XPhos Pd G3/G4 | Biaryl Phosphine | Sterically hindered substrates; extremely fast turnover prevents side reactions. |

| Pd-PEPPSI-IPr | NHC | Difficult N-heterocycles; highly stable against deactivation. |

Experimental Procedure (XPhos System):

-

Charge reaction vial with Iodopyrimidine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

(2.0–3.0 equiv). -

Add XPhos Pd G3 (1–3 mol%). Note: Precatalysts are preferred over generating Pd(0) in situ to ensure stoichiometry.

-

Evacuate and backfill with Argon (x3).

-

Add anhydrous THF or Dioxane (0.1 M concentration).

-

If water is needed for the boronic acid activation, add degassed water (ratio 4:1 organic:water).

-

Heat to 60–80°C. Do not overheat; higher T can promote deiodination if the cycle is stalled.

Frequently Asked Questions (FAQs)

Q1: I switched to Toluene, but I still see 10% deiodination. Where is the hydride coming from?

A: Check your water and reagents.[3] Trace water can act as a hydride source via the Water-Gas Shift reaction mechanism on Palladium. Ensure your solvents are anhydrous.[1] Additionally, if you are using an amine base (like TEA or DIPEA) in a Sonogashira coupling, the amine itself can undergo dehydrogenation, donating a hydride to the metal [5]. Switch to an inorganic base like

Q2: My mass spec shows [M-I+OH] (Hydrolysis) instead of [M-I+H]. Is the fix the same? A: No. Hydrolysis is a nucleophilic attack, not a reduction. This is common in electron-deficient pyrimidines (especially at the C4 position).

-

Fix: Remove water completely. Use anhydrous bases (

) and anhydrous aprotic solvents. If the boronic acid requires water for activation, try a boronic ester (pinacol ester) and a fluoride source (

Q3: Does the position of the Iodine on the pyrimidine matter? A: Yes.

-

C4/C6-Iodopyrimidines: Most reactive but most unstable. Highly prone to both hydrolysis and deiodination due to the strong electron-withdrawing effect of the adjacent nitrogens.

-

C2-Iodopyrimidines: Similar to C4 but often sterically more crowded.

-

C5-Iodopyrimidines: Most "phenyl-like" and stable. Least prone to side reactions.

-

Tip: If working with C4-Iodo, use the mildest conditions possible (Room Temp, highly active catalyst like Pd-G4).

Q4: Can I use scavengers to stop deiodination? A: Not effectively. Deiodination is an intramolecular process at the catalyst center. The best "scavenger" is an excess of the coupling partner (Boronic acid/alkyne) to ensure the catalyst binds the desired partner instead of a hydride. Increasing Boronic Acid to 1.5–2.0 equivalents often suppresses deiodination by mass action kinetics.

References

-

Mechanistic Insights into Hydrodehalogenation: Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[4] Organometallics, 2013. Link

-

Role of Solvents/Bases: Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based solvent for the Suzuki–Miyaura cross-coupling reaction." Green Chemistry, 2019. Link

-

Base Selection Guidelines: Maligres, P. E. et al. "Optimized Conditions for the Suzuki-Miyaura Coupling of 2-Pyridyl Boronates." Tetrahedron Letters, 2010. Link

-

Ligand Effects (Buchwald): Martin, R. and Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

- Amine-Mediated Dehalogenation: Zask, A. et al. "Palladium-Catalyzed Dehalogenation during Sonogashira Coupling." Journal of Organic Chemistry, 2003.

Sources

Technical Support Center: Optimization of Catalyst Loading for 4-Iodopyrimidine-2-carbonitrile Reactions

Welcome to the Technical Support Center for optimizing catalyst loading in reactions involving 4-iodopyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these sensitive cross-coupling reactions. Here, we will delve into common challenges and provide actionable, evidence-based solutions to enhance your experimental outcomes.

Introduction: The Critical Role of Catalyst Loading

This compound is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to construct complex molecular architectures.[1][2] The efficiency of these transformations is critically dependent on the precise amount of catalyst used. Suboptimal catalyst loading can lead to a cascade of issues, including low yields, formation of impurities, and increased costs, particularly in large-scale synthesis.[3][4] This guide provides a structured approach to troubleshooting and optimizing catalyst loading for your specific reaction needs.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable protocols.

Issue 1: Low or No Product Yield

Question: I am observing very low to no conversion of my this compound starting material. What are the likely causes related to catalyst loading, and how can I improve the yield?

Answer:

Low or no product yield is a frequent challenge and can often be traced back to issues with the catalytic system. Here’s a systematic approach to troubleshoot this problem:

Potential Causes & Solutions:

-

Insufficient Catalyst Loading: While minimizing catalyst use is desirable, an insufficient amount may not be enough to drive the reaction to completion, especially if catalyst deactivation occurs.

-

Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or decomposition. The lone pair of electrons on the pyrimidine nitrogen can also coordinate to the metal center, inhibiting its catalytic activity.[6]

-